2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-5-3-4-6-11(9)16-12(18)8-20-13-7-10(2)15-14(19)17-13/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKPYUCLACLTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Bromoacetamide Derivatives
The most widely reported method involves alkylation of 6-methyl-2-thioxo-1,2-dihydropyrimidin-4-one with 2-bromo-N-(2-methylphenyl)acetamide. In a representative procedure, 6-methyl-2-thioxo-pyrimidin-4-one (1.0 eq) is dissolved in anhydrous methanol, followed by addition of sodium methoxide (1.1 eq) to deprotonate the thiol group. A solution of 2-bromo-N-(2-methylphenyl)acetamide (1.1 eq) in methanol is added dropwise, and the mixture is stirred at 25–30°C for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC, ethyl acetate/hexane 3:7). The product precipitates upon dilution with ice water and is recrystallized from acetone to yield 82–85% pure compound.
Key Conditions:
- Solvent: Methanol
- Base: Sodium methoxide
- Temperature: Ambient (25–30°C)
- Yield: 82–85%
Base-Catalyzed S-Alkylation in Polar Aprotic Solvents
Alternative protocols employ dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. However, this method risks cyclization side reactions, forming thiazolo[3,2-a]pyrimidinone derivatives. For instance, heating 6-methyl-2-thioxo-pyrimidin-4-one with K₂CO₃ in DMF at 70–80°C for 1 hour, followed by addition of 2-bromo-N-(2-methylphenyl)acetamide, yields a mixture of S-alkylated (desired) and cyclized (undesired) products. Subsequent treatment with concentrated sulfuric acid selectively cyclizes impurities, allowing isolation of the target compound via filtration.
Key Conditions:
- Solvent: DMF
- Base: K₂CO₃
- Temperature: 70–80°C
- Yield: 68–72% (after purification)
Multi-Step Condensation Strategies
Thiourea and Phenylacetamide Precursors
A modular approach constructs the pyrimidinone and acetamide moieties separately before coupling. Thiourea reacts with ethyl acetoacetate in ethanol under reflux to form 6-methyl-2-thioxo-1,2-dihydropyrimidin-4-one. Concurrently, 2-methylaniline is acylated with bromoacetyl bromide in dichloromethane to yield 2-bromo-N-(2-methylphenyl)acetamide. The two intermediates are combined in DMF with K₂CO₃, stirred at 50°C for 12 hours, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Key Conditions:
- Coupling Solvent: DMF
- Catalyst: K₂CO₃
- Purification: Column chromatography
- Yield: 75–78%
Optimization of Reaction Parameters
Reaction efficiency depends critically on solvent polarity and base strength. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion but risk side reactions. Methanol minimizes cyclization but requires stoichiometric base. Screening studies indicate that NaOMe in methanol achieves optimal balance between reactivity and selectivity.
Purification and Characterization Techniques
Recrystallization and Solvent Selection
Crude product is typically recrystallized from acetone-DMF (9:1) to remove unreacted starting materials and cyclized byproducts. Alternative solvent systems include ethanol-water (4:1), yielding needle-shaped crystals with >99% purity (HPLC).
Recrystallization Data:
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Acetone-DMF | 99.2 | Prismatic |
| Ethanol-Water | 98.7 | Needle-like |
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 12.55 (s, 1H, NH), 8.08 (d, J = 7.5 Hz, 2H, ArH), 7.48–7.03 (m, 4H, ArH), 4.32 (s, 2H, SCH₂), 2.43 (s, 3H, CH₃), 2.22 (s, 3H, CH₃).
- IR (KBr): 3276 cm⁻¹ (N–H), 1689 cm⁻¹ (C=O), 1243 cm⁻¹ (C–S).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Methanol/NaOMe | Ambient, 4 h | 82–85 | 99.2 | Minimal side products |
| DMF/K₂CO₃ | 70–80°C, 3 h | 68–72 | 97.5 | Scalable |
| Column Chromatography | Ethyl acetate/hexane | 75–78 | 98.7 | High resolution |
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Preliminary studies have shown that derivatives of similar structures possess significant antimicrobial properties. For instance, compounds with analogous structures have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL. This suggests potential applications in developing new antimicrobial agents .
Anticancer Properties
Investigations into the cytotoxic effects of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide have revealed promising results against various cancer cell lines. Studies indicate that this compound selectively inhibits cancer cell proliferation while sparing normal cells, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. Research has highlighted its potential to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's disease. This property opens avenues for its use in treating cognitive disorders .
Case Studies
Several case studies have documented the applications and effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity suggests its potential as a targeted cancer therapy agent.
Case Study 3: Neuroprotective Effects
Research on enzyme inhibition demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro. This inhibition correlates with improved cognitive function in animal models, indicating its potential application in treating Alzheimer’s disease and other neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrimidinone-Based Acetamides
Substituent Effects on the Aromatic Ring
- N-(4-Chlorophenyl) and N-(3-Chlorophenyl) analogs (): Crystallographic studies reveal that chloro-substituents influence molecular conformation and intermolecular hydrogen bonding. For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide forms inversion dimers via N–H⋯N bonds, while the 3-chloro derivative exhibits a 3D network stabilized by N–H⋯O/Cl interactions .
Modifications to the Pyrimidinone Core
- 4,6-Diaminopyrimidine analogs (): Replacement of the pyrimidinone carbonyl with amino groups alters hydrogen-bonding patterns. These derivatives form intramolecular S(7) ring motifs, which may reduce conformational flexibility compared to the target compound’s pyrimidinone core .
Heterocyclic Core Replacements
1,3,4-Oxadiazole Derivatives ():
- Compounds like N-(2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8e) incorporate an oxadiazole ring instead of pyrimidinone. The oxadiazole’s electron-deficient nature enhances π-π stacking, while the indole moiety introduces additional hydrophobic interactions. Bioactivity: These derivatives show inhibitory activity against lipoxygenase (LOX) and α-glucosidase, with IC50 values in the micromolar range .
1,2,3-Triazole Derivatives ():
- 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19, ) demonstrates antibacterial activity (MIC = 8 µg/mL against E. coli). The triazole ring’s dipole moment and iodophenyl group likely enhance membrane penetration .
- Hybrid triazole-piperidine analogs (): Microwave-assisted synthesis improves yields (e.g., 7a: 85% yield in 15 minutes vs. 65% in 6 hours conventionally). The 4-methoxyphenylsulfonyl group in 7a may modulate pharmacokinetics by reducing metabolic oxidation .
Biological Activity
The compound 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 281.38 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Purity | Typically ≥ 95% |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : It has been investigated for its ability to protect neuronal cells from oxidative stress and inflammation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound inhibits enzymes associated with inflammatory pathways, such as nitric oxide synthase (NOS) and cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators.
- Cell Signaling Pathways : It modulates key signaling pathways, including the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated that it significantly inhibited cell growth in breast and colon cancer cells with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways and the activation of caspases .
Antimicrobial Efficacy
In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against Staphylococcus aureus and Escherichia coli, respectively. The study highlighted its potential as a lead compound for developing new antibacterial agents .
Neuroprotective Properties
Research focused on the neuroprotective effects revealed that the compound could reduce neuronal cell death induced by oxidative stress in vitro. It decreased reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
